

Introduction: The Analytical Imperative for Organophosphates

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Compound of Interest

Compound Name: Sodium diethyl phosphate

CAS No.: 2870-30-6

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In the realms of pharmaceutical research and biochemistry, organophosphate esters are a class of molecules with profound significance. They form the structural backbone of nucleic acids, are integral to cellular energy transfer via adenosine triphosphate (ATP), and are key players in numerous signaling pathways. **Sodium diethyl phosphate** (DEP), a simple dialkyl phosphate salt, serves as an excellent model compound for understanding the spectroscopic behavior of these more complex biological molecules. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (^1H) NMR, is an indispensable tool for the structural elucidation and purity assessment of these compounds. The presence of the phosphorus-31 (^{31}P) nucleus, which is 100% naturally abundant and NMR-active, provides an additional layer of structural information through its coupling to nearby protons^{[1][2]}.

This guide, intended for researchers and drug development professionals, provides a detailed analysis of the ^1H NMR spectrum of **sodium diethyl phosphate**. It goes beyond a simple description of peaks to explain the underlying principles of chemical shifts and spin-spin coupling. Furthermore, it presents a comparative analysis with structurally similar phosphate esters to highlight how subtle changes in the molecule's electronic environment are reflected in the NMR spectrum.

Deconstructing the ^1H NMR Spectrum of Sodium Diethyl Phosphate

The structure of the diethyl phosphate anion features two chemically equivalent ethyl groups attached to a central phosphate core. This symmetry simplifies the ^1H NMR spectrum, which is characterized by two main signals: one for the methylene protons ($-\text{CH}_2$) and one for the methyl protons ($-\text{CH}_3$).

The defining characteristic of the ^1H NMR spectrum of organophosphates is the spin-spin coupling between the protons and the phosphorus nucleus (^{31}P). This results in a splitting of the proton signals, providing invaluable information about the connectivity of the molecule.

- **Methylene Protons ($-\text{CH}_2$):** These protons are adjacent to the electron-withdrawing phosphate group, which deshields them, causing their signal to appear downfield. They are coupled to both the three protons of the adjacent methyl group ($^3\text{J}_{\text{HH}}$ coupling) and the phosphorus nucleus ($^3\text{J}_{\text{HP}}$ coupling). This results in a complex multiplet, often described as a "quartet of doublets" or a "doublet of quartets".
- **Methyl Protons ($-\text{CH}_3$):** These protons are further from the electronegative phosphate group and thus appear upfield. They are coupled to the two protons of the adjacent methylene group ($^3\text{J}_{\text{HH}}$ coupling), resulting in a triplet. A weaker, four-bond coupling to the phosphorus nucleus ($^4\text{J}_{\text{HP}}$) may sometimes be observed, but it is often unresolved.

Caption: Spin-spin coupling in the diethyl phosphate anion.

Comparative Spectral Analysis

To fully appreciate the nuances of the ^1H NMR spectrum of **sodium diethyl phosphate**, it is instructive to compare it with related organophosphorus compounds. The electronic nature of the substituents on the phosphorus atom significantly influences the chemical shifts of the ethyl protons.

Compound	Structure	Methylene (-CH ₂) Chemical Shift (ppm)	Methyl (-CH ₃) Chemical Shift (ppm)	Key Coupling Constants (Hz)
Sodium Diethyl Phosphate	(CH ₃ CH ₂ O) ₂ PO ₂ ⁻ Na ⁺	~3.8 - 4.0	~1.2 - 1.3	³ J _{HH} ≈ 7 Hz, ³ J _{HP} ≈ 7-8 Hz
Triethyl Phosphate[3][4]	(CH ₃ CH ₂ O) ₃ PO	~4.11	~1.35	³ J _{HH} = 7.1 Hz, ³ J _{HP} = 8.0 Hz[3]
Diethyl Phosphite[2][5]	(CH ₃ CH ₂ O) ₂ P(O)H	~4.15	~1.37	³ J _{HH} ≈ 7 Hz, ³ J _{HP} = 7.1 Hz[5]
Diethyl Chlorophosphate [6]	(CH ₃ CH ₂ O) ₂ P(O)Cl	~4.28	~1.42	Data suggests complex multiplet[6]

Analysis of Trends:

- **Effect of Neutralization vs. Esterification:** Triethyl phosphate, a neutral molecule with a third ethoxy group instead of an anionic oxygen, shows a downfield shift for the methylene protons (~4.11 ppm) compared to **sodium diethyl phosphate** (~3.8-4.0 ppm). This indicates that the overall electron-donating character of the deprotonated oxygen in DEP has a greater shielding effect on the ethyl groups than an additional ethoxy group.
- **Effect of a P-H Bond:** Diethyl phosphite exhibits chemical shifts similar to triethyl phosphate. The key spectral difference for diethyl phosphite (not shown in the table) would be a very large one-bond coupling (¹J_{PH}) for the proton directly attached to phosphorus, typically in the range of 600-700 Hz[2].
- **Effect of an Electron-Withdrawing Group:** The highly electronegative chlorine atom in diethyl chlorophosphate causes a significant downfield shift of the methylene protons to ~4.28 ppm[6]. This is a classic example of deshielding due to the inductive effect, where electron density is pulled away from the protons, making them resonate at a lower field.

Experimental Protocols

A reliable NMR spectrum is contingent upon meticulous sample preparation and proper instrument parameterization.

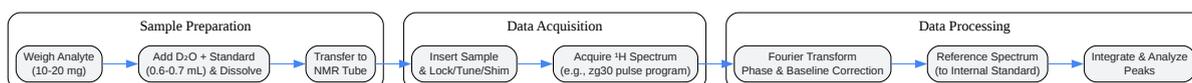
Protocol 1: Sample Preparation

The hygroscopic and ionic nature of **sodium diethyl phosphate** necessitates careful handling. Deuterium oxide (D₂O) is the solvent of choice due to the salt's high polarity.

Causality: D₂O is used as it is chemically similar to water but its deuterium nuclei do not produce a large signal in the ¹H NMR spectrum, thus not obscuring the analyte signals[7]. An internal standard is crucial for accurate chemical shift referencing, as the residual HDO peak in D₂O can shift with temperature and pH[7].

Step-by-Step Methodology:

- Weighing: Accurately weigh 10-20 mg of **sodium diethyl phosphate** directly into a clean, dry vial.
- Solvent Addition: Add 0.6-0.7 mL of D₂O containing a known concentration of an internal standard (e.g., DSS or TSP) to the vial[8].
- Dissolution: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
- Transfer: Using a clean Pasteur pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid introducing air bubbles.
- Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation.



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Caption: Standard workflow for NMR analysis.

Protocol 2: Data Acquisition

This protocol outlines standard parameters for acquiring a high-quality ^1H NMR spectrum on a typical 400 MHz or 500 MHz spectrometer.

Causality: A sufficient number of scans (ns) is required to achieve an adequate signal-to-noise ratio. The relaxation delay (d1) is set to allow the protons to return to their equilibrium state between pulses, ensuring accurate signal integration for quantitative analysis.

Typical Acquisition Parameters:

- Pulse Program: A standard 30-degree pulse sequence (e.g., zg30 on Bruker instruments) is suitable.
- Solvent: D_2O
- Temperature: 298 K (25 °C)
- Number of Scans (ns): 16 to 64, depending on sample concentration.
- Relaxation Delay (d1): 5 seconds for quantitative accuracy.
- Acquisition Time (aq): ~3-4 seconds.
- Spectral Width (sw): ~12-16 ppm.

Conclusion

The ^1H NMR spectrum of **sodium diethyl phosphate** provides a clear and detailed fingerprint of its molecular structure. The characteristic signals for the ethyl group, further complicated by coupling to the ^{31}P nucleus, are highly informative. By comparing its spectrum to those of related compounds like triethyl phosphate and diethyl chlorophosphate, researchers can gain a deeper understanding of how electronic effects modulate proton chemical shifts. The protocols provided herein offer a robust framework for obtaining high-quality, reproducible NMR data,

which is fundamental for the accurate characterization of organophosphate compounds in any scientific or industrial setting.

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